molecular formula C22H25NO6 B11160591 N-[(3-tert-butyl-5,9-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetyl]-D-alanine

N-[(3-tert-butyl-5,9-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetyl]-D-alanine

Cat. No.: B11160591
M. Wt: 399.4 g/mol
InChI Key: MSAREGPJKYRNTH-GFCCVEGCSA-N
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Description

2-(2-{3-TERT-BUTYL-5,9-DIMETHYL-7-OXO-7H-FURO[3,2-G]CHROMEN-6-YL}ACETAMIDO)PROPANOIC ACID is a complex organic compound with a molecular formula of C20H22O5. This compound is known for its unique structure, which includes a furochromen ring system, making it a subject of interest in various fields of scientific research .

Preparation Methods

The synthesis of 2-(2-{3-TERT-BUTYL-5,9-DIMETHYL-7-OXO-7H-FURO[3,2-G]CHROMEN-6-YL}ACETAMIDO)PROPANOIC ACID involves multiple steps. The synthetic route typically starts with the preparation of the furochromen core, followed by the introduction of the tert-butyl and dimethyl groups. The final steps involve the acetamido and propanoic acid functionalities. Industrial production methods may involve optimizing reaction conditions such as temperature, solvent, and catalysts to maximize yield and purity .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another, often using reagents like halogens or nucleophiles. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide.

Scientific Research Applications

2-(2-{3-TERT-BUTYL-5,9-DIMETHYL-7-OXO-7H-FURO[3,2-G]CHROMEN-6-YL}ACETAMIDO)PROPANOIC ACID has a wide range of scientific research applications:

Mechanism of Action

The mechanism by which 2-(2-{3-TERT-BUTYL-5,9-DIMETHYL-7-OXO-7H-FURO[3,2-G]CHROMEN-6-YL}ACETAMIDO)PROPANOIC ACID exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

When compared to similar compounds, 2-(2-{3-TERT-BUTYL-5,9-DIMETHYL-7-OXO-7H-FURO[3,2-G]CHROMEN-6-YL}ACETAMIDO)PROPANOIC ACID stands out due to its unique furochromen ring system and the presence of both acetamido and propanoic acid functionalities. Similar compounds include:

Properties

Molecular Formula

C22H25NO6

Molecular Weight

399.4 g/mol

IUPAC Name

(2R)-2-[[2-(3-tert-butyl-5,9-dimethyl-7-oxofuro[3,2-g]chromen-6-yl)acetyl]amino]propanoic acid

InChI

InChI=1S/C22H25NO6/c1-10-13-7-15-16(22(4,5)6)9-28-18(15)11(2)19(13)29-21(27)14(10)8-17(24)23-12(3)20(25)26/h7,9,12H,8H2,1-6H3,(H,23,24)(H,25,26)/t12-/m1/s1

InChI Key

MSAREGPJKYRNTH-GFCCVEGCSA-N

Isomeric SMILES

CC1=C(C(=O)OC2=C(C3=C(C=C12)C(=CO3)C(C)(C)C)C)CC(=O)N[C@H](C)C(=O)O

Canonical SMILES

CC1=C(C(=O)OC2=C(C3=C(C=C12)C(=CO3)C(C)(C)C)C)CC(=O)NC(C)C(=O)O

Origin of Product

United States

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